2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one
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Overview
Description
2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core substituted with methoxyphenyl, methyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone derivatives under basic conditions to form the corresponding chalcone. This chalcone is then subjected to cyclization with guanidine or its derivatives to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the ethenyl group can be reduced to form an ethyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethylamine
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
Uniqueness
2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one is unique due to its combination of functional groups and its pyrimidinone core. This structure provides it with distinct chemical and biological properties compared to similar compounds. For example, the presence of the pyrimidinone core can enhance its ability to interact with biological targets, making it a more potent compound in certain applications.
Properties
Molecular Formula |
C26H22N2O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C26H22N2O2/c1-19-25(21-9-5-3-6-10-21)26(29)27-24(28(19)22-11-7-4-8-12-22)18-15-20-13-16-23(30-2)17-14-20/h3-18H,1-2H3/b18-15+ |
InChI Key |
MZMBSDDIGXBHMJ-OBGWFSINSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C=CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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